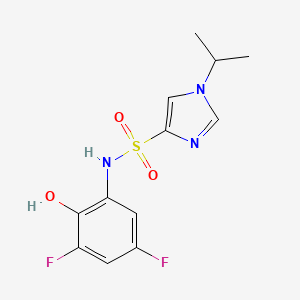
N-(3,5-difluoro-2-hydroxyphenyl)-1-propan-2-ylimidazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,5-difluoro-2-hydroxyphenyl)-1-propan-2-ylimidazole-4-sulfonamide is a synthetic compound that has garnered interest due to its unique chemical structure and potential applications in various scientific fields. This compound features a combination of fluorinated phenyl, imidazole, and sulfonamide groups, which contribute to its distinct chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-difluoro-2-hydroxyphenyl)-1-propan-2-ylimidazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the fluorinated phenyl precursor. The key steps include:
Fluorination: Introduction of fluorine atoms to the phenyl ring using reagents such as fluorine gas or fluorinating agents like Selectfluor.
Hydroxylation: Introduction of the hydroxyl group to the fluorinated phenyl ring, often achieved through electrophilic aromatic substitution using reagents like hydroxyl radicals or hydroxylating agents.
Imidazole Formation: Synthesis of the imidazole ring through cyclization reactions involving precursors such as glyoxal and ammonia or primary amines.
Sulfonamide Formation: Introduction of the sulfonamide group via sulfonation reactions using reagents like chlorosulfonic acid followed by amination with suitable amines.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening can be employed to scale up the production process efficiently.
化学反応の分析
Types of Reactions
N-(3,5-difluoro-2-hydroxyphenyl)-1-propan-2-ylimidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The sulfonamide group can be reduced to amines using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and mild oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst (e.g., palladium on carbon).
Substitution: Nucleophiles such as amines, thiols, and organometallic reagents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
科学的研究の応用
N-(3,5-difluoro-2-hydroxyphenyl)-1-propan-2-ylimidazole-4-sulfonamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its sulfonamide group, which can interact with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties, such as fluorinated polymers and coatings.
作用機序
The mechanism of action of N-(3,5-difluoro-2-hydroxyphenyl)-1-propan-2-ylimidazole-4-sulfonamide involves its interaction with molecular targets through its functional groups. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The fluorinated phenyl ring can enhance the compound’s binding affinity and specificity for certain targets. The imidazole ring can participate in coordination with metal ions or other cofactors, further modulating the compound’s biological activity.
類似化合物との比較
Similar Compounds
N-(3,5-difluoro-2-hydroxyphenyl)-1-propan-2-ylimidazole-4-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide group.
N-(3,5-difluoro-2-hydroxyphenyl)-1-propan-2-ylimidazole-4-thioamide: Similar structure but with a thioamide group instead of a sulfonamide group.
N-(3,5-difluoro-2-hydroxyphenyl)-1-propan-2-ylimidazole-4-urea: Similar structure but with a urea group instead of a sulfonamide group.
Uniqueness
N-(3,5-difluoro-2-hydroxyphenyl)-1-propan-2-ylimidazole-4-sulfonamide is unique due to its combination of fluorinated phenyl, imidazole, and sulfonamide groups, which confer distinct chemical properties and reactivity. The presence of fluorine atoms enhances the compound’s stability and lipophilicity, while the sulfonamide group provides potential biological activity through enzyme inhibition.
特性
IUPAC Name |
N-(3,5-difluoro-2-hydroxyphenyl)-1-propan-2-ylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N3O3S/c1-7(2)17-5-11(15-6-17)21(19,20)16-10-4-8(13)3-9(14)12(10)18/h3-7,16,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDCHAYCIRGILK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(N=C1)S(=O)(=O)NC2=C(C(=CC(=C2)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[[2-(4-fluorophenyl)pyrazol-3-yl]methyl]-3-(oxan-2-yloxy)propan-1-amine](/img/structure/B6751063.png)
![1-N-[[2-(4-fluorophenyl)pyrazol-3-yl]methyl]-3-N,3-N-dimethylbutane-1,3-diamine](/img/structure/B6751068.png)
![6-Tert-butyl-2-[(1-methylpyrazol-3-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B6751076.png)
![N-cyclopentyl-2-[2-methyl-6-oxo-4-(trifluoromethyl)pyrimidin-1-yl]acetamide](/img/structure/B6751081.png)
![4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]amino]methyl]pyridin-3-amine](/img/structure/B6751086.png)
![Methyl 3-[2-[2-oxo-2-(4-propylphenyl)ethyl]tetrazol-5-yl]propanoate](/img/structure/B6751092.png)
![Tert-butyl 4-[[(1,2-dimethylpiperidin-4-yl)amino]methyl]-1-methylpyrazole-3-carboxylate](/img/structure/B6751104.png)
![N-[(2-methoxy-6-methylphenyl)methyl]-1,2-dimethylpiperidin-4-amine](/img/structure/B6751105.png)
![Tert-butyl 5-[[(1,4-dimethylpiperidin-4-yl)methylamino]methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B6751113.png)
![[4-[[[1-(2-Methoxyphenyl)piperidin-4-yl]amino]methyl]phenyl]methanol](/img/structure/B6751119.png)
![5-[(3-Methoxy-4-methylphenyl)methyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6751122.png)
![1-[4-(3-Hydroxyphenyl)sulfanylpiperidin-1-yl]ethanone](/img/structure/B6751136.png)
![N-[1-(2-hydroxyethyl)-6-oxopyridin-3-yl]-2,5-dimethylbenzenesulfonamide](/img/structure/B6751149.png)
![5-[(4-ethoxyphenyl)sulfonylamino]-N,N-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B6751151.png)
